An In-depth Technical Guide to 3-Methylcinnolin-5-amine: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 3-Methylcinnolin-5-amine: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of cinnoline have demonstrated potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents, making them a subject of significant interest in the pursuit of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 3-Methylcinnolin-5-amine, focusing on its chemical properties, structural features, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities based on the cinnoline framework.
Chemical Identity and Physicochemical Properties
3-Methylcinnolin-5-amine, also known as 5-Amino-3-methylcinnoline, is a solid, very dark yellow compound.[3] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models and should be considered as such.
| Property | Value | Source |
| CAS Number | 300690-74-8 | [3] |
| Molecular Formula | C₉H₉N₃ | [3] |
| Molecular Weight | 159.19 g/mol | [3] |
| Melting Point | 189-191 °C | [3] |
| Boiling Point (Predicted) | 361.6 ± 34.0 °C | [3] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.45 ± 0.10 | [3] |
Structural Elucidation and Spectroscopic Analysis
The structure of 3-Methylcinnolin-5-amine consists of a cinnoline core with a methyl group at the 3-position and an amine group at the 5-position.
Caption: Chemical structure of 3-Methylcinnolin-5-amine.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the cinnoline ring, a singlet for the methyl group, and a broad signal for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group and the positions of the nitrogen atoms in the heterocyclic ring. The amine protons are exchangeable with D₂O and their chemical shift can be concentration-dependent.[4]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the amino group (C5) and the carbons in the heterocyclic ring will have characteristic chemical shifts. The methyl carbon will appear in the upfield region of the spectrum.[5][6]
FT-IR Spectroscopy: The infrared spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ characteristic of a primary amine.[7]
-
C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.
-
N-H bending: A band in the 1650-1580 cm⁻¹ region, confirming the presence of a primary amine.[7]
-
C=C and C=N stretching: Aromatic ring and cinnoline core vibrations in the 1600-1450 cm⁻¹ region.
-
C-N stretching: Aromatic C-N stretching is expected in the 1335-1250 cm⁻¹ range.[7]
Mass Spectrometry: The mass spectrum of 3-Methylcinnolin-5-amine will show a molecular ion peak (M⁺) at m/z 159.19. The fragmentation pattern will be characteristic of the cinnoline ring system and the substituted amino and methyl groups. Common fragmentation pathways for amines include the loss of an alkyl radical via α-cleavage.[2][8]
Synthesis of 3-Methylcinnolin-5-amine: A Plausible Experimental Protocol
Conceptual Workflow for the Synthesis of 3-Methylcinnolin-5-amine
Caption: Proposed synthetic workflow for 3-Methylcinnolin-5-amine.
Step-by-Step Experimental Protocol:
Materials and Reagents:
-
2-Amino-6-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ice
-
Suitable organic solvent (e.g., ethanol, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: a. Dissolve 2-Amino-6-methylbenzonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. c. Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.
-
Intramolecular Cyclization: a. Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C. The optimal temperature and time for cyclization may need to be determined empirically. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8. b. Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. d. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude 3-Methylcinnolin-5-amine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices:
-
The use of low temperatures (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
-
The intramolecular cyclization is a key step where the diazonium group attacks the nitrile group, leading to the formation of the cinnoline ring system. Gentle heating is often required to facilitate this ring-closure.
-
Purification by column chromatography is essential to isolate the desired product from any unreacted starting materials or side products.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 3-Methylcinnolin-5-amine is primarily dictated by the amino group and the nitrogen atoms of the cinnoline ring. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. The nitrogen atoms in the cinnoline ring can be protonated or alkylated, which can modulate the electronic properties and biological activity of the molecule.
The broader class of cinnoline derivatives has shown significant promise in drug discovery. They have been investigated for a range of therapeutic applications, including:
-
Antimicrobial Activity: Many cinnoline derivatives exhibit potent antibacterial and antifungal properties.[5] The presence of different substituents on the cinnoline core can significantly influence their antimicrobial spectrum and potency.
-
Anticancer Activity: Certain cinnoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[9]
-
Anti-inflammatory Activity: The cinnoline scaffold has been explored for the development of novel anti-inflammatory drugs.[1]
While specific biological activity data for 3-Methylcinnolin-5-amine is not extensively reported, its structure suggests it could be a valuable building block for the synthesis of new compounds with potential therapeutic applications. Further screening and derivatization of this molecule could lead to the discovery of novel drug candidates.
Conclusion
3-Methylcinnolin-5-amine is a fascinating heterocyclic compound with a chemical structure that holds significant potential for further exploration in the field of medicinal chemistry. This guide has provided a detailed overview of its known and predicted chemical properties, a plausible and detailed synthetic protocol, and an insight into its potential applications. As research into novel therapeutic agents continues, the cinnoline scaffold, and specifically derivatives like 3-Methylcinnolin-5-amine, will undoubtedly remain an area of active investigation for the development of new and effective drugs.
References
-
IR: amines. (n.d.). In University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Chemical structures of 5-aminoquinoline derivatives 3a-f | Download Table. (n.d.). In ResearchGate. Retrieved from [Link]
-
13C NMR spectroscopy • Chemical shift. (n.d.). In NPTEL. Retrieved from [Link]
- Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. (2014). Research & Reviews: Journal of Pharmacology and Toxicological Studies, 2(2).
-
13C NMR Chemical Shifts. (n.d.). In Oregon State University, Department of Chemistry. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). In University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Journal of Archives in Military Medicine, 5(4).
-
Fragmentation of Amines. (n.d.). In Whitman College, Department of Chemistry. Retrieved from [Link]
-
1H NMR Spectroscopy. (n.d.). In University of Bath, Department of Chemistry. Retrieved from [Link]
- Chemistry of Cinnoline. Part 5. Reactions of 4-Aminocinnolines with Amines. (2003). ChemInform, 34(33).
-
1H-and 13C-NMR chemical shifts for compound 5. (n.d.). In ResearchGate. Retrieved from [Link]
- Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy, 34(7), 14-23.
-
1H NMR Chemical Shift. (n.d.). In Oregon State University, Department of Chemistry. Retrieved from [Link]
-
sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). In YouTube. Retrieved from [Link]
-
Mass Spectrometry. (n.d.). In Michigan State University, Department of Chemistry. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). In Illinois State University, Department of Chemistry. Retrieved from [Link]
- Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. (2013).
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy, 34(5), 12-19.
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). In LinkedIn. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (n.d.). In Chemistry Steps. Retrieved from [Link]
-
Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. (2023, January 24). In YouTube. Retrieved from [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. (1997). U.S.
- On NH NMR Chemical Shifts, Part I. (2016). Magnetic Resonance in Chemistry, 54(7), 551-569.
- SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022). Molecules, 27(19), 6539.
- Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. (2019).
-
22.3 Synthesis of Amines. (2021, April 29). In YouTube. Retrieved from [Link]
- THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. (2014). HETEROCYCLES, 89(7), 1557-1594.
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Journal of Archives in Military Medicine, 5(4).
- Preparation method of 3-amino-5-methyl isoxazole. (2018).
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. 3-METHYLCINNOLIN-5-AMINE | 300690-74-8 [amp.chemicalbook.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. bhu.ac.in [bhu.ac.in]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
Figure 1. 2D Structure of 3-Methylcinnolin-5-amine (CAS: 300690-74-8).[